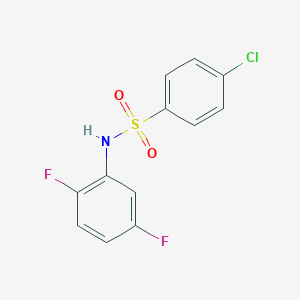

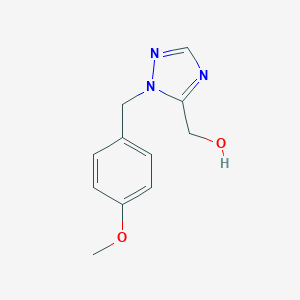

4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group characterized by a sulfonyl group connected to a benzene ring. This particular compound is not directly discussed in the provided papers, but its structural relatives are frequently studied for their potential biological activities, including anticancer properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of different amines with sulfonyl chlorides or other related precursors. For example, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, other papers describe the synthesis of various benzenesulfonamide derivatives through reactions involving hydrazinobenzenesulfonamide , or by reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with different amines .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by spectroscopic methods such as NMR, FT-IR, and UV-Vis, as well as by X-ray crystallography. For instance, the crystal structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was elucidated using these techniques, revealing a V-shaped molecule with a dihedral angle of 84.31(9)° between the two substituted benzene rings . Theoretical investigations, including DFT calculations, are also employed to predict and analyze the molecular structure, as seen in the study of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including photooxidation. For example, irradiation of 4-chloroaniline or N-(4-chlorophenyl)-benzenesulfonamide in air-saturated solutions produced 4-chloronitrosobenzene and 4-chloronitrobenzene . These reactions are proposed to proceed through an N-peroxide intermediate to a nitro radical anion, which can be reduced or oxidized to the respective products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are closely related to their molecular structure. The presence of substituents such as chloro, fluoro, or methyl groups can significantly influence these properties. For instance, the introduction of a 4-CF3-C6H4 moiety in certain sulfonamide derivatives increased their metabolic stability . The crystal packing and hydrogen bonding patterns also affect the physical properties, as seen in the crystal structure analysis of 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate .

安全和危害

属性

IUPAC Name |

4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-7-9(14)3-6-11(12)15/h1-7,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVSMXIZNGAENB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406548 |

Source

|

| Record name | 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide | |

CAS RN |

290331-05-4 |

Source

|

| Record name | 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)

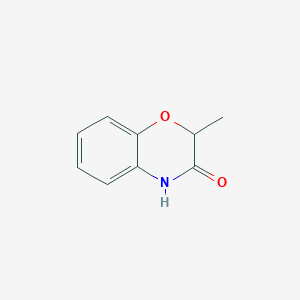

![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)

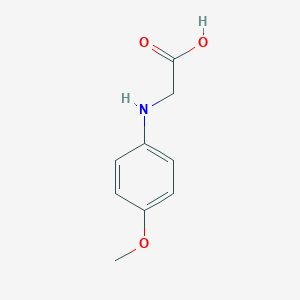

![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)

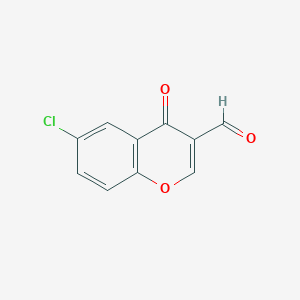

![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)